Product packaging for Cefacetrile sodium(Cat. No.:CAS No. 23239-41-0)

Cefacetrile sodium

Cat. No.: B1260381
CAS No.: 23239-41-0
M. Wt: 361.31 g/mol
InChI Key: GXCRUTWHNMMJEK-WYUVZMMLSA-M
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Description

Historical Context and Discovery of Cefacetrile (B1668779) Sodium

The journey of cephalosporins began with the discovery of the fungus Cephalosporium acremonium in 1948 by Giuseppe Brotzu from a sewage outfall in Sardinia. wikipedia.org This led to the isolation of new antibacterial compounds. The first antibiotic, Salvarsan, was introduced in 1910, and the discovery of penicillin in 1928 marked the beginning of the golden age of natural product antibiotic discovery. researchgate.net

Cefacetrile itself was synthesized in 1970 by Ciba-Geigy. chemicalbook.comchemicalbook.com The synthesis process involved the reaction of 7-aminocephalosporanic acid (7-ACA) with cyanoacetyl chloride in the presence of tributylamine (B1682462). wikipedia.org This development placed Cefacetrile among the early semi-synthetic cephalosporins, contributing to the expanding arsenal (B13267) of antibiotics during a period of intense research and development in antimicrobial chemotherapy.

Classification and Significance as a First-Generation Cephalosporin (B10832234)

Cephalosporins are classified into generations based on their antimicrobial spectrum and the timeline of their discovery. nih.gov Cefacetrile is categorized as a first-generation cephalosporin. guidetopharmacology.orgdrugbank.com This class of cephalosporins is generally characterized by strong activity against Gram-positive bacteria and more limited activity against Gram-negative bacteria. medicaldialogues.inwikipedia.org

The mechanism of action for cephalosporins, including Cefacetrile, involves the inhibition of bacterial cell wall synthesis. medicaldialogues.inontosight.ai The β-lactam ring, a core component of their structure, binds to and inactivates penicillin-binding proteins (PBPs). nih.govmedkoo.com These enzymes are crucial for the final stages of assembling and reshaping the bacterial cell wall. medkoo.com By inhibiting PBPs, Cefacetrile disrupts the cross-linking of peptidoglycan chains, which weakens the cell wall and ultimately leads to bacterial cell lysis and death. medkoo.comdrugbank.com

First-generation cephalosporins like Cefacetrile were significant as they offered an alternative to penicillins, especially in cases of penicillinase-producing Staphylococcus aureus. While newer generations of cephalosporins have been developed with broader Gram-negative coverage, the foundational research on first-generation agents like Cefacetrile was pivotal in understanding the structure-activity relationships of this important antibiotic class. chemicalbook.com

Overview of Key Academic Research Areas for Cefacetrile Sodium

Academic research on this compound has spanned several key areas, primarily focusing on its fundamental antimicrobial properties and chemical characteristics.

Antimicrobial Spectrum and Efficacy: A significant portion of research has been dedicated to defining the in vitro activity of Cefacetrile against various bacterial strains. Studies have shown its effectiveness against many Gram-positive bacteria and some Gram-negative species. medicaldialogues.indrugbank.com For instance, research indicates that Cefacetrile at concentrations of less than 1 μg/mL can inhibit the growth of Staphylococcus aureus and Streptococcus pyogenes. medchemexpress.comtargetmol.com It has also demonstrated activity against β-lactamase-producing Escherichia coli. chemicalbook.comchemicalbook.com

Chemical Synthesis and Properties: The synthesis of this compound from 7-aminocephalosporanic acid has been a subject of chemical research. ontosight.ai The process involves introducing cyanoacetyl and acetyloxy groups to the core 7-ACA nucleus. ontosight.ai The chemical structure and properties of this compound have been well-characterized.

Interactive Data Table: Chemical Properties of this compound
PropertyValueSource
Molecular FormulaC13H12N3NaO6S drugbank.com
Average Mass361.3 g/mol drugbank.com
Monoisotopic Mass361.03445057 drugbank.com
IUPAC Namesodium (6R,7R)-3-[(acetyloxy)methyl]-7-(2-cyanoacetamido)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate drugbank.com
InChI KeyGXCRUTWHNMMJEK-WYUVZMMLSA-M drugbank.com
CAS Number23239-41-0 drugbank.com

Pharmacokinetics and Metabolism: Research has also explored the pharmacokinetic profile of Cefacetrile. It is known to achieve high levels in the serum and is rapidly excreted through urine. medicaldialogues.indrugbank.com A notable aspect of its metabolism is that, similar to cephalothin (B1668815), it is partially deacetylated in the body. chemicalbook.comchemicalbook.com

Analytical Methods: The development of analytical techniques for the detection and quantification of cephalosporins, in general, has been an area of study. While not specific to this compound in the provided results, research into methods like spectrophotometry for other cephalosporins highlights the importance of analytical chemistry in antibiotic research. tandfonline.com

Biodegradation: More recent research has begun to investigate the environmental fate of cephalosporins, including their biodegradation. Studies on related compounds like Ceftiofur (B124693) sodium by bacteria such as Escherichia coli provide insights into the potential for microbial degradation of this class of antibiotics, a relevant area for future research concerning Cefacetrile. mdpi.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H12N3NaO6S B1260381 Cefacetrile sodium CAS No. 23239-41-0

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

sodium;(6R,7R)-3-(acetyloxymethyl)-7-[(2-cyanoacetyl)amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O6S.Na/c1-6(17)22-4-7-5-23-12-9(15-8(18)2-3-14)11(19)16(12)10(7)13(20)21;/h9,12H,2,4-5H2,1H3,(H,15,18)(H,20,21);/q;+1/p-1/t9-,12-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXCRUTWHNMMJEK-WYUVZMMLSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1=C(N2C(C(C2=O)NC(=O)CC#N)SC1)C(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OCC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)CC#N)SC1)C(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N3NaO6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

23239-41-0 (Parent), 23239-41-0 (mono-hydrochloride salt)
Record name Cephacetrile sodium [USAN:USP]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023239410
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Molecular Weight

361.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23239-41-0
Record name Cephacetrile sodium [USAN:USP]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023239410
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sodium (6R-trans)-3-(acetoxymethyl)-7-(cyanoacetamido)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name CEPHACETRILE SODIUM
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Chemical Synthesis Pathways and Manufacturing Methodologies of Cefacetrile Sodium

Derivation from 7-Aminocephalosporanic Acid (7-ACA)

The foundational starting material for the synthesis of Cefacetrile (B1668779), and indeed many other cephalosporins, is 7-aminocephalosporanic acid (7-ACA). ontosight.aiminia.edu.egnih.gov 7-ACA is the core chemical scaffold of these antibiotics and is itself derived from Cephalosporin (B10832234) C, a natural product of the fungus Acremonium chrysogenum. nih.govbiosynth.com

Historically, the conversion of Cephalosporin C to 7-ACA was achieved through chemical methods. nih.gov However, these processes often involved harsh conditions and the use of environmentally challenging reagents. nih.gov Consequently, enzymatic processes have been developed and are now more commonly used. nih.govgoogle.com These biocatalytic methods, often employing enzymes like cephalosporin C acylase, offer a more environmentally friendly and efficient route to obtaining the crucial 7-ACA nucleus. nih.govmdpi.com The production of 7-ACA via fermentation and subsequent enzymatic or chemical cleavage is a critical first step in the manufacturing of a vast number of semi-synthetic cephalosporins. redalyc.orgscielo.br

Semisynthetic Routes and Reaction Chemistry

Once 7-ACA is obtained, the synthesis of Cefacetrile proceeds through a series of chemical reactions designed to introduce the specific side chains that define its structure and activity.

The key chemical transformation in the synthesis of Cefacetrile from 7-ACA is an acylation reaction. minia.edu.egwikipedia.org This involves the attachment of a cyanoacetyl group to the amino group at the 7-position of the 7-ACA nucleus. ontosight.aiwikipedia.org

A common method for this acylation is the reaction of 7-ACA with cyanoacetyl chloride. wikipedia.org To facilitate this reaction and neutralize the hydrogen chloride byproduct, a base such as tributylamine (B1682462) is typically employed. wikipedia.org The acylation is a critical step that imparts the characteristic antibacterial spectrum to the final Cefacetrile molecule. The general principle of acylating the 7-amino group of 7-ACA with various acid chlorides is a cornerstone of creating diverse semi-synthetic cephalosporins. minia.edu.eg

Following the acylation step, the final stage in the production of Cefacetrile sodium is the formation of the sodium salt. Cephalosporins are often administered as sodium salts to improve their solubility and stability for parenteral delivery. msdvetmanual.com

The carboxylic acid group at the 4-position of the cephalosporin ring system is converted to its sodium salt. This is typically achieved by reacting the Cefacetrile acid with a suitable source of sodium ions. For instance, sodium acetate (B1210297) or sodium 2-ethylhexanoate (B8288628) can be used in a suitable solvent system, such as acetone (B3395972) and water, to facilitate the salt formation and subsequent crystallization of the final product. rjpbcs.comgoogle.com The resulting product is this compound, a water-soluble form of the antibiotic. drugbank.com

Acylation Reactions

Optimization of Synthesis for Research-Grade Production

For research and development purposes, the synthesis of this compound can be optimized to improve yield, purity, and efficiency on a smaller scale. Key areas for optimization include reaction conditions, purification methods, and analytical techniques.

Reaction Conditions: Researchers may investigate different solvents, bases, and coupling agents for the acylation step to maximize the yield and minimize the formation of byproducts. rsc.org The temperature and reaction time are also critical parameters that can be fine-tuned. rsc.org

Purification: For research-grade material, high purity is paramount. Techniques like preparative chromatography, such as supercritical fluid chromatography (SFC), can be employed to purify the intermediate and final compounds. rsc.org Crystallization conditions, including the choice of solvent and anti-solvent, pH adjustment, and the use of seed crystals, can be optimized to obtain crystals of high purity and desired physical characteristics. google.comgoogle.com

Analytical Methods: The development of robust analytical methods is crucial for monitoring the reaction progress and assessing the purity of the final product. Techniques like High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) with densitometric detection are used to quantify the compound and its impurities in various matrices. mdpi.com

Interactive Table: Key Reagents in this compound Synthesis

ReagentRole in SynthesisReference
7-Aminocephalosporanic Acid (7-ACA)Core starting material ontosight.aiminia.edu.egnih.gov
Cyanoacetyl chlorideAcylating agent to introduce the side chain wikipedia.org
TributylamineBase to facilitate the acylation reaction wikipedia.org
Sodium Acetate / Sodium 2-ethylhexanoateSource of sodium ions for salt formation rjpbcs.comgoogle.com

Molecular Mechanism of Antimicrobial Action of Cefacetrile Sodium

Inhibition of Bacterial Cell Wall Peptidoglycan Synthesis

The primary mode of action for Cefacetrile (B1668779) sodium is the inhibition of peptidoglycan synthesis, an essential component of the bacterial cell wall. google.comduchefa-biochemie.com Peptidoglycan is a large polymer composed of repeating disaccharide units of N-acetylglucosamine (NAG) and N-acetylmuramic acid (NAM), which are cross-linked by short peptide chains. libretexts.org This cross-linking step, catalyzed by a group of enzymes known as transpeptidases, provides the rigidity and strength of the cell wall. libretexts.orgduchefa-biochemie.com

Cefacetrile, like other beta-lactam antibiotics, specifically targets and inhibits the third and final stage of bacterial cell wall synthesis, which is the transpeptidation reaction. drugbank.com By preventing the formation of these crucial peptide cross-links, the bacterial cell wall is weakened and becomes structurally unsound. libretexts.org This inhibition is most effective when bacteria are in the logarithmic phase of growth, as this is when active cell wall synthesis occurs. drugs.com

Interaction with Penicillin-Binding Proteins (PBPs)

The molecular targets of Cefacetrile sodium within the bacterial cell are the Penicillin-Binding Proteins (PBPs). drugbank.comdrugbank.com PBPs are a group of enzymes, including the aforementioned transpeptidases, located on the inner side of the bacterial cytoplasmic membrane. libretexts.org They are essential for the synthesis and remodeling of the peptidoglycan cell wall during cell growth and division. drugbank.comdrugbank.com Cefacetrile irreversibly binds to the active site of these enzymes, leading to their inactivation. libretexts.org

The efficacy of this compound is related to its binding affinity and specificity for various types of PBPs within a target bacterium. Different bacterial species possess different sets of PBPs, and the affinity of an antibiotic for these PBPs can determine its spectrum of activity. Research indicates that this compound acts as an inhibitor for specific PBP subclasses. For instance, in Escherichia coli, it has been shown to inhibit Penicillin-binding protein 1A and Penicillin-binding protein 1B. drugbank.com The affinity for different PBPs influences the morphological changes observed in bacteria upon exposure to the antibiotic. While comprehensive quantitative data on the 50% inhibitory concentrations (IC50) of Cefacetrile for a wide range of PBP subclasses is not extensively detailed in publicly available literature, its activity against specific PBPs is established.

Table 1: Known Penicillin-Binding Protein (PBP) Targets of Cefacetrile

Target PBP Subclass Organism Reference
Penicillin-binding protein 1A Escherichia coli (strain K12) drugbank.com
Penicillin-binding protein 1B Escherichia coli (strain K12) drugbank.com

This table reflects available data from the conducted research. A comprehensive affinity profile with IC50 values is not widely published.

The active site of PBPs contains a critical serine residue. plos.org The strained beta-lactam ring of Cefacetrile is susceptible to nucleophilic attack by this serine residue. This attack results in the opening of the beta-lactam ring and the formation of a stable, covalent acyl-enzyme intermediate. nih.gov This acylation is effectively irreversible, rendering the PBP enzyme inactive because the deacylation process is extremely slow. acs.org This prevents the enzyme from performing its normal function of cross-linking peptidoglycan strands, thereby halting cell wall synthesis. libretexts.org

Binding Affinity and Specificity to PBP Subclasses

Induction of Bacterial Cell Lysis and Bactericidal Effects

The inhibition of peptidoglycan synthesis and inactivation of PBPs ultimately leads to the death of the bacterial cell through lysis. drugbank.comdrugbank.com A weakened cell wall cannot withstand the high internal osmotic pressure of the bacterial cytoplasm, causing the cell to swell and rupture. jaypeedigital.com

This lytic process is further mediated by the bacterium's own autolytic enzymes, such as peptidoglycan hydrolases (autolysins). drugbank.comdrugs.com Under normal conditions, the activity of these autolysins is tightly regulated to allow for cell wall remodeling during growth and division. The disruption of cell wall synthesis by Cefacetrile is thought to trigger a deregulation or misactivation of these autolysins. jaypeedigital.combiorxiv.org The uncontrolled activity of these enzymes contributes to the degradation of the already compromised cell wall, accelerating cell lysis and ensuring the bactericidal effect of the antibiotic. drugbank.comdrugbank.com

Antimicrobial Spectrum and in Vitro Efficacy of Cefacetrile Sodium

Efficacy Against Gram-Positive Bacterial Species

Cefacetrile (B1668779) demonstrates notable efficacy against many Gram-positive bacteria. drugbank.com

Susceptibility Profiles of Staphylococci and Streptococci

Cefacetrile is effective against Staphylococcus aureus and Streptococcus pyogenes, with inhibitory concentrations of less than 1 μg/mL. medchemexpress.com While active against staphylococci, some first-generation cephalosporins like cephalothin (B1668815) have shown greater in vitro activity against S. aureus strains. nih.gov In the broader class of cephalosporins, first-generation agents are recognized for their strong activity against methicillin-susceptible S. aureus (MSSA) and coagulase-negative staphylococci, as well as various streptococci including beta-hemolytic streptococci and viridans group streptococci. empendium.com

Table 1: In Vitro Susceptibility of Gram-Positive Species to Cefacetrile Sodium

Bacterial SpeciesMIC (μg/mL)
Staphylococcus aureus< 1
Streptococcus pyogenes< 1

Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antibiotic that prevents visible growth of a bacterium.

Efficacy Against Gram-Negative Bacterial Species

Cefacetrile is generally considered somewhat less effective against Gram-negative species compared to its activity against Gram-positive organisms. drugbank.com

Susceptibility Profiles of Escherichia coli, Klebsiella pneumoniae, and Proteus mirabilis

First-generation cephalosporins as a class can be susceptible to E. coli, Klebsiella species, and P. mirabilis. empendium.com However, resistance can occur due to the production of beta-lactamases by these bacteria. empendium.com For instance, a study on various uropathogens in Lebanon reported that susceptibility to cephalothin, another first-generation cephalosporin (B10832234), was 24.7% for E. coli, 44.8% for K. pneumoniae, and 80% for P. mirabilis. nih.gov The Clinical and Laboratory Standards Institute (CLSI) has established breakpoints for cefazolin (B47455), a related first-generation cephalosporin, against these three species, indicating its potential utility in treating infections caused by susceptible isolates. clsi.orgoup.com

Table 2: Susceptibility of Select Gram-Negative Uropathogens to Cephalothin (a First-Generation Cephalosporin)

Bacterial SpeciesPercentage Sensitive (%)
Escherichia coli24.7
Klebsiella pneumoniae44.8
Proteus mirabilis80

Source: Data from a study on uropathogens in Lebanon. nih.gov

Determination of Minimum Inhibitory Concentrations (MICs) and Minimum Bactericidal Concentrations (MBCs)

The in vitro efficacy of an antibiotic is quantified by determining its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a specific in vitro test. bmglabtech.com This is a primary measure of an antibiotic's potency.

The Minimum Bactericidal Concentration (MBC) is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum. bmglabtech.com While the MIC indicates growth inhibition, the MBC provides information on the antibiotic's killing activity. bmglabtech.com The MBC is determined by subculturing from the clear tubes of a MIC test onto antibiotic-free agar (B569324). bmglabtech.com

The relationship between MIC and MBC helps to classify an antibiotic as either bactericidal (MBC is not more than four times the MIC) or bacteriostatic (MBC is significantly higher than the MIC).

Comparative In Vitro Activity Against Other Beta-Lactam Antibiotics

When compared to other beta-lactam antibiotics, the activity of first-generation cephalosporins like cefacetrile has distinct characteristics.

Against Gram-positive cocci, particularly S. aureus, first-generation cephalosporins are generally potent. For example, cefaclor (B193732) and cephalothin have shown uniform sensitivity against Group A streptococci and pneumococci with MICs in the range of 0.06-0.12 µg/mL. nih.gov However, cefaclor was noted to be 5- to 10-fold less active than cephalothin against group B streptococci. nih.gov

In the context of Gram-negative bacteria, particularly those producing beta-lactamases, first-generation cephalosporins may be less effective than later-generation cephalosporins or beta-lactam/beta-lactamase inhibitor combinations. For example, combinations like piperacillin/tazobactam and cefoperazone/sulbactam often exhibit superior activity against many resistant Gram-negative bacilli. scielo.brnih.gov Third and fourth-generation cephalosporins, such as ceftazidime, cefepime, and cefpirome (B1668871), were developed to have enhanced activity against Gram-negative bacteria, including those resistant to earlier generations. scielo.br However, resistance to these newer agents has also emerged. scielo.br

For instance, one study found that imipenem, piperacillin/tazobactam, and cefoperazone/sulbactam were highly effective against a range of Gram-negative bacilli, with low resistance rates, whereas ticarcillin/clavulanate, cefdinir, cefepime, and cefpirome showed higher resistance. scielo.br

Biochemical and Genetic Mechanisms of Antimicrobial Resistance to Cefacetrile Sodium

Beta-Lactamase-Mediated Hydrolysis of the Beta-Lactam Ring

The most prevalent mechanism of resistance to β-lactam antibiotics, including cefacetrile (B1668779) sodium, is the production of β-lactamase enzymes. portlandpress.comresearchgate.net These enzymes inactivate the antibiotic by hydrolyzing the amide bond in the β-lactam ring, rendering the molecule incapable of binding to its target, the penicillin-binding proteins (PBPs). mdpi.comnih.gov

Characterization of Specific Beta-Lactamases Affecting Cefacetrile Sodium

As a first-generation cephalosporin (B10832234), this compound is susceptible to hydrolysis by a variety of β-lactamases. uomus.edu.iq These enzymes can be broadly categorized based on their substrate specificities.

Penicillinases: These enzymes, such as the TEM-1, TEM-2, and SHV-1 types, primarily hydrolyze penicillins but also exhibit activity against first-generation cephalosporins. microrao.comfrontiersin.org They are widespread in Gram-negative bacteria and are often encoded on plasmids, facilitating their dissemination. frontiersin.org

Broad-Spectrum β-Lactamases: This group of enzymes can hydrolyze both penicillins and early-generation cephalosporins at roughly equivalent rates. microrao.com

Extended-Spectrum β-Lactamases (ESBLs): While the primary targets of ESBLs are third-generation cephalosporins, their evolutionary precursors and some variants can effectively hydrolyze first-generation cephalosporins. nih.govnih.gov ESBLs, such as variants of TEM, SHV, and CTX-M, have arisen through mutations that expand the substrate profile of narrow-spectrum β-lactamases. nih.govresearchgate.net

Cephalosporinases (AmpC-type): Class C β-lactamases, or AmpC enzymes, are chromosomally or plasmid-encoded cephalosporinases that can confer resistance to a broad range of β-lactam antibiotics, including first-generation cephalosporins. nih.govmdpi.com

The hydrolytic efficiency of these enzymes against cefacetrile can vary. A study on the decolorization of a chromophore by the hydrolyzed product of various β-lactams indicated that cephalosporins, in general, are susceptible to β-lactamase-mediated hydrolysis. google.com

Table 1: Major Beta-Lactamase Families Affecting this compound

Beta-Lactamase FamilyPrimary SubstratesGenetic LocationExamples
TEM Penicillins, First-generation cephalosporinsPlasmids, ChromosomeTEM-1, TEM-2
SHV Penicillins, First-generation cephalosporinsPlasmids, ChromosomeSHV-1
CTX-M Cephalosporins (especially third-generation), PenicillinsPlasmidsCTX-M-1, CTX-M-14, CTX-M-15
OXA Oxacillin, Penicillins, some CephalosporinsPlasmids, ChromosomeOXA-1
AmpC Cephalosporins, PenicillinsChromosome, PlasmidsCMY-2

Evolution of Beta-Lactamase Variants

The evolution of β-lactamase variants is a prime example of bacterial adaptation to the selective pressure of antibiotics. Point mutations in the genes encoding these enzymes can lead to amino acid substitutions that alter the enzyme's active site, expanding its substrate spectrum. researchgate.netjidc.org For instance, the evolution of TEM-1, which can only hydrolyze penicillins and first-generation cephalosporins, into ESBL variants capable of degrading later-generation cephalosporins has been well-documented. researchgate.net This evolutionary process often begins with key mutations, such as those at positions Arg164 and Gly238 in the TEM enzyme, which then accumulate further mutations to enhance activity against a wider range of β-lactams. researchgate.net This continuous evolution poses an ongoing threat, as new variants with activity against a broader spectrum of cephalosporins can emerge. portlandpress.com

Alterations in Penicillin-Binding Protein (PBP) Structure and Affinity

Cefacetrile, like other β-lactam antibiotics, acts by binding to and inactivating penicillin-binding proteins (PBPs), which are essential enzymes for the final steps of peptidoglycan synthesis in the bacterial cell wall. drugbank.comdrugbank.com Resistance can arise from alterations in the structure of these PBPs, which reduce their affinity for the antibiotic. drugbank.com These alterations are typically the result of point mutations in the genes encoding the PBPs. nih.gov A modified PBP can still perform its physiological function but is no longer effectively inhibited by cefacetrile, allowing the bacterium to synthesize its cell wall and survive. mdpi.com For example, mutations near the active site of PBPs are a common mechanism of resistance to cephalosporins in various Gram-negative pathogens. mdpi.com Studies on other cephalosporins, such as ceftriaxone (B1232239), have revealed that mutations in PBP2 can decrease the rate of acylation, a key step in the inhibitory process, leading to resistance. nih.gov

Role of Bacterial Efflux Pumps in Reducing Intracellular this compound Concentration

Bacterial efflux pumps are transport proteins located in the cell membrane that actively extrude a wide range of toxic substances, including antibiotics, from the bacterial cell. microbialcell.comnih.govwikipedia.org By pumping out this compound as it enters, these systems can prevent the antibiotic from reaching a high enough intracellular concentration to effectively inhibit its PBP targets. auctoresonline.org Overexpression of efflux pump genes is a significant mechanism of multidrug resistance (MDR) in bacteria. mdpi.com

There are five major families of bacterial efflux pumps:

ATP-Binding Cassette (ABC)

Major Facilitator Superfamily (MFS)

Resistance-Nodulation-Cell Division (RND)

Small Multidrug Resistance (SMR)

Multidrug and Toxin Extrusion (MATE) nih.govmdpi.com

In Gram-negative bacteria, RND family pumps are major contributors to intrinsic antibiotic resistance, capable of expelling a broad spectrum of antibiotics, including β-lactams. nih.gov These pumps often form a tripartite system that spans the inner membrane, the periplasm, and the outer membrane. nih.gov While specific studies on cefacetrile and efflux pumps are limited, the broad substrate specificity of many of these pumps suggests they likely contribute to resistance against this first-generation cephalosporin. frontiersin.org

Table 2: Major Efflux Pump Families and Their Role in Antibiotic Resistance

Efflux Pump FamilyEnergy SourceSubstratesLocation
ABC ATP hydrolysisVarious antibioticsGram-positive and Gram-negative bacteria
MFS Proton motive forceVarious antibioticsGram-positive and Gram-negative bacteria
RND Proton motive forceBroad spectrum including β-lactamsPrimarily Gram-negative bacteria
SMR Proton motive forceQuaternary ammonium (B1175870) compounds, dyesGram-positive and Gram-negative bacteria
MATE Sodium ion gradientVarious antibioticsGram-positive and Gram-negative bacteria

Modifications in Outer Membrane Permeability and Drug Influx

In Gram-negative bacteria, the outer membrane acts as a selective barrier that antibiotics must cross to reach their periplasmic targets. mdpi.comdovepress.com Cefacetrile and other small, hydrophilic antibiotics primarily enter the cell through porin channels, which are protein channels in the outer membrane. nih.govauctoresonline.org Bacteria can develop resistance by reducing the permeability of their outer membrane. mdpi.com This can be achieved by:

Decreasing the number of porin channels: A reduction in the expression of porin genes leads to fewer channels for the antibiotic to enter, thereby lowering its intracellular concentration. nih.gov

Altering the structure of porins: Mutations in porin genes can result in channels with a smaller pore size or altered charge, which restricts the passage of cefacetrile. auctoresonline.org

This mechanism of reduced permeability often acts synergistically with β-lactamase production. dovepress.com By slowing the influx of the antibiotic, the periplasmic β-lactamases have more time to hydrolyze the drug before it reaches its PBP targets. mdpi.com

Horizontal Gene Transfer of Resistance Determinants

Bacteria can acquire resistance genes from other bacteria, including those of different species, through a process called horizontal gene transfer (HGT). reactgroup.orguconn.edu This is a major driver for the rapid and widespread dissemination of antimicrobial resistance. bioguardlabs.com The primary mechanisms of HGT are:

Conjugation: The transfer of genetic material, often in the form of plasmids, through direct cell-to-cell contact. reactgroup.orgfood.gov.uk Resistance genes for β-lactamases and efflux pumps are frequently located on conjugative plasmids. mdpi.combioguardlabs.com

Transformation: The uptake of naked DNA from the environment by a recipient bacterium. reactgroup.org

Transduction: The transfer of bacterial DNA from one bacterium to another by a bacteriophage (a virus that infects bacteria). reactgroup.org

Mobile genetic elements (MGEs) such as plasmids, transposons, and integrons play a crucial role in HGT by capturing and disseminating resistance genes. uconn.edufood.gov.uk The acquisition of a plasmid carrying a gene for a potent β-lactamase can instantly convert a susceptible bacterium into a resistant one, highlighting the critical role of HGT in the evolution and spread of resistance to this compound. bioguardlabs.com

Contribution of Biofilm Formation to this compound Resistance Phenotypes

The formation of biofilms, which are structured communities of bacterial cells enclosed in a self-produced polymeric matrix, represents a significant mechanism contributing to the development of resistance to antimicrobial agents, including the first-generation cephalosporin, this compound. asm.orgmdpi.com This resistance is not typically due to classic antibiotic resistance mechanisms like point mutations or the acquisition of resistance genes alone, but rather a multifactorial phenomenon stemming from the unique environment of the biofilm. asm.org Bacteria residing within a biofilm can exhibit a 10 to 1,000-fold increase in resistance to antibiotics compared to their free-swimming, or planktonic, counterparts. asm.org

The complex architecture of the biofilm, composed of exopolysaccharides, proteins, and extracellular DNA, creates a formidable physical barrier. asm.orgfrontiersin.org This matrix can impede the penetration of this compound, preventing it from reaching the bacterial cells in the deeper layers of the biofilm at effective concentrations. asm.orgfrontiersin.org The antibiotic may be deactivated at the surface of the biofilm faster than it can diffuse through it. asm.org

Furthermore, the physiological heterogeneity within a biofilm plays a crucial role in resistance. Gradients of nutrients and oxygen exist throughout the biofilm structure, leading to the development of microenvironments. mdpi.com In the deeper, nutrient-limited regions, bacteria may enter a slower-growing or dormant state. nih.gov Since β-lactam antibiotics like this compound are most effective against actively dividing cells, these slow-growing bacteria are inherently less susceptible.

Within the protective confines of the biofilm, a subpopulation of specialized survivor cells, known as "persister cells," can emerge. asm.org These cells are in a dormant, non-dividing state and are highly resistant to extreme conditions, including antibiotic treatment. asm.org Following a course of antibiotic therapy that may eradicate the susceptible planktonic and biofilm-associated bacteria, these persister cells can survive and subsequently repopulate the biofilm, leading to chronic and recurrent infections.

The high cell density within a biofilm facilitates intercellular communication through quorum sensing, which can regulate the expression of various resistance mechanisms, including efflux pumps that actively transport antibiotics out of the bacterial cell. frontiersin.org Moreover, the close proximity of cells within the biofilm promotes the horizontal transfer of mobile genetic elements, such as plasmids, which can carry antibiotic resistance genes. asm.org This environment supports the stability of these plasmids and facilitates the dissemination of resistance information among the bacterial population. asm.org

Research on the effectiveness of various cephalosporins against biofilms formed by pathogenic bacteria like Staphylococcus aureus and Escherichia coli provides insights into the challenges this compound may face. nih.gov Studies have shown that while some first-generation cephalosporins can inhibit and hydrolyze S. aureus biofilms to a certain extent, the efficacy can vary significantly. nih.gov For instance, in one study, the first-generation cephalosporin cefradine demonstrated 70.51% inhibition of S. aureus biofilms. nih.gov However, biofilm-producing strains of both S. aureus and E. coli have been shown to develop high degrees of resistance to multiple antibiotics, including first-generation cephalosporins like cefadroxil. ujpronline.comecronicon.net

The following table summarizes the resistance rates of biofilm-producing S. aureus and E. coli to various cephalosporins, illustrating the general challenge of treating biofilm-associated infections with this class of antibiotics.

AntibioticOrganismBiofilm Producers Resistance Rate (%)
CefadroxilS. aureus45.8
CefotaximeS. aureus62.5
CeftazidimeS. aureus95.8
CeftriaxoneS. aureus25
CefadroxilE. coli91.7
CefotaximeE. coli75
CeftazidimeE. coli70.8
CeftriaxoneE. coli66.7
Data sourced from a study on the antibiogram profiles of biofilm-forming Staphylococcus aureus and Escherichia coli. ujpronline.comecronicon.net

This next table presents findings on the percentage of biofilm inhibition by different cephalosporins against S. aureus and E. coli.

CephalosporinGenerationOrganismBiofilm Inhibition (%)
CefadroxilFirstS. aureus71.63 ± 1.08
CefradineFirstS. aureus70.51 ± 3.07
CefuroximeSecondS. aureus78.80 ± 2.79
CefepimeFourthS. aureus70.63 ± 2.02
CefepimeFourthE. coli66.47 ± 1.67
Data from a study on the effectiveness of cephalosporins in inhibiting biofilms. nih.gov

Pre Clinical Pharmacokinetic Investigations of Cefacetrile Sodium

Absorption, Distribution, Metabolism, and Excretion (ADME) in Animal Models

Studies in animal models, primarily rats and rabbits, have been crucial in elucidating the pharmacokinetic profile of cefacetrile (B1668779) sodium. Following parenteral administration, cefacetrile is rapidly absorbed and distributed. nih.gov In rats, an intramuscular injection led to a peak plasma concentration within 20 minutes, with a plasma half-life of 16 minutes. nih.gov When administered intravenously, the plasma half-life was found to be 17 minutes in rats and 22 minutes in rabbits. nih.gov

A key metabolic transformation of cefacetrile is its conversion to desacetylcephacetrile, an active metabolite. nih.gov This metabolite appears rapidly in the plasma following administration of the parent drug. nih.gov Research indicates that cefacetrile is weakly bound to plasma proteins in rats and rabbits. nih.gov Furthermore, neither cefacetrile nor its active metabolite, desacetylcephacetrile, penetrates erythrocytes. nih.gov

Routes of Elimination and Excretion Kinetics in Pre-clinical Species

The primary route of elimination for cefacetrile and its metabolites is through the kidneys. nih.gov In both rat and rabbit models, the vast majority of an administered dose is excreted in the urine within 72 hours. nih.gov This urinary excretion consists of both the unchanged cefacetrile and its active metabolite, desacetylcephacetrile. nih.gov Fecal excretion via bile represents a minor elimination pathway. nih.gov

Repeated administration studies in rats, involving daily intramuscular injections of radiolabeled cefacetrile for seven days, did not show any significant changes in peak plasma radioactivity levels or half-life. nih.gov This suggests that the drug does not accumulate in tissues with repeated dosing. nih.gov

ParameterRatRabbit
Plasma Half-life (IV) 17 minutes22 minutes
Plasma Half-life (IM) 16 minutesNot Reported
Time to Peak Plasma Level (IM) 20 minutesNot Reported
Primary Route of Excretion Renal (Urine)Renal (Urine)
Major Excreted Forms Intact Cefacetrile, DesacetylcephacetrileIntact Cefacetrile, Desacetylcephacetrile
Fecal Excretion MinorMinor

Systemic Exposure and Tissue Distribution Profiles in Experimental Animals

Following intravenous administration in rats, cefacetrile demonstrates wide distribution throughout the body. nih.gov Studies using radiolabeled compounds have shown that the highest concentrations of the drug are found in the kidneys, plasma, and liver. nih.gov Conversely, the lowest concentration is observed in the brain, indicating poor penetration of the blood-brain barrier. nih.govmsdvetmanual.com The concentration of cefacetrile in various tissues generally mirrors the decline in plasma levels, indicating a lack of significant tissue retention. nih.gov The volume of distribution for cephalosporins, in general, is noted to be less than 0.3 L/kg, suggesting that distribution is primarily confined to the extracellular fluid. msdvetmanual.com

Studies have also confirmed that cefacetrile can cross the placental barrier in rats, leading to its appearance in the fetus. nih.gov

TissueRelative Concentration in Rats
Kidney High
Plasma High
Liver High
Brain Lowest

Mechanistic Studies of Interactions with Other Compounds Influencing Pharmacokinetics in Pre-clinical Systems

Competition for Renal Tubular Clearance

The elimination of many cephalosporins, including cefacetrile, involves active tubular secretion in the kidneys. ksumsc.comymaws.com This process can be a site for drug-drug interactions. Probenecid (B1678239) is a classic inhibitor of organic anion transporters (OATs) in the renal tubules. ksumsc.commedscape.com When co-administered, probenecid competes with drugs like cefacetrile for these transporters, which can decrease the rate of renal excretion and consequently increase the drug's serum concentration and prolong its half-life. medscape.comdrugbank.com This interaction is a well-established principle for many beta-lactam antibiotics. ksumsc.commedscape.com The mechanism involves competition for the same carrier-mediated transport system responsible for secreting organic acids into the tubular lumen. ksumsc.comashp.org

Impact on Drug Metabolism Pathways

The available pre-clinical data indicate that cefacetrile primarily undergoes metabolism to desacetylcephacetrile. nih.gov The primary route of elimination is renal excretion of the parent drug and this active metabolite, suggesting that extensive Phase I or Phase II metabolism beyond deacetylation is not the main clearance pathway. nih.govdrughunter.com Most cephalosporins are eliminated largely unchanged or as simple metabolites via the kidneys. ymaws.com While some cephalosporins undergo biotransformation in the liver to desacetyl derivatives, the major determinant of their pharmacokinetic profile is renal function. ymaws.com There is limited specific pre-clinical evidence to suggest that cefacetrile significantly induces or inhibits major drug metabolism pathways like the cytochrome P450 enzyme system. The cat, a species known to be deficient in certain conjugation enzymes like UDP-glucuronosyltransferase, often metabolizes drugs differently, but specific studies on cefacetrile in this species are not prominently detailed. nih.gov The primary interaction concern remains at the level of renal excretion rather than metabolic enzyme pathways. drugbank.com

Advanced Analytical Methodologies for Cefacetrile Sodium Research

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) Methods

High-Performance Liquid Chromatography (HPLC) and its advanced iteration, Ultra-Performance Liquid Chromatography (UPLC), are cornerstone techniques in pharmaceutical analysis. Their high resolution and sensitivity make them ideal for the quantitative determination of Cefacetrile (B1668779) sodium and for monitoring its stability.

Method Development and Optimization for Cefacetrile Sodium Quantification

The development of a robust HPLC or UPLC method for this compound quantification involves the systematic optimization of several parameters to achieve optimal separation and peak characteristics. Reversed-phase HPLC is the most common approach for cephalosporin (B10832234) analysis.

A typical HPLC method for a related cephalosporin, Cefazolin (B47455) sodium, utilizes a C18 column, such as a Zorbax Eclipse Plus C18 (250 x 4.6 mm, 5 µm), with a mobile phase consisting of a mixture of purified water and acetonitrile (B52724) (60:40 v/v), with the pH adjusted to 8 with triethylamine. unesp.br The flow rate is maintained at 0.5 mL/min, and detection is carried out using a UV detector at 270 nm. unesp.br Under these conditions, a retention time of approximately 3.6 minutes was achieved for Cefazolin sodium, demonstrating a rapid and efficient analysis. unesp.br For this compound, similar starting conditions would be employed, with adjustments to the mobile phase composition and pH to optimize the retention time and peak shape. Linearity is typically established over a concentration range relevant to the product's dosage, for instance, 30-80 µg/mL, with a correlation coefficient (r²) of ≥0.999 demonstrating a strong linear relationship. unesp.br

UPLC methods, offering higher resolution and faster analysis times due to the use of smaller particle size columns (e.g., 1.7 µm), can also be developed. A reversed-phase UPLC method for antibacterial quinoline (B57606) derivatives, for example, employs a Waters Acquity BEH C18 column (1.7 µm, 2.1 x 100 mm) with a gradient elution. unesp.br The mobile phases consist of 7 mM ammonium (B1175870) acetate (B1210297) in 95% water/5% acetonitrile (Mobile Phase A) and 100% acetonitrile (Mobile Phase B), with a flow rate of 0.35 ml/min. unesp.br Such a gradient system allows for the effective separation of the main compound from any impurities.

Table 1: Example HPLC and UPLC Parameters for Cephalosporin Analysis
ParameterHPLC Method (Cefazolin sodium) unesp.brUPLC Method (General Antibacterial) unesp.br
Column Zorbax Eclipse Plus C18 (250 x 4.6 mm, 5 µm)Waters Acquity BEH C18 (100 x 2.1 mm, 1.7 µm)
Mobile Phase Water:Acetonitrile (60:40 v/v), pH 8A: 95% 7mM Ammonium Acetate / 5% AcetonitrileB: 100% Acetonitrile
Elution IsocraticGradient
Flow Rate 0.5 mL/min0.35 mL/min
Detection UV at 270 nmNot specified
Retention Time ~3.6 minNot specified

Detection and Identification of Degradation Products

Stability-indicating analytical methods are crucial for ensuring that a drug product maintains its quality over its shelf life. HPLC and UPLC are powerful tools for separating and identifying degradation products that may arise from hydrolysis, oxidation, or photolysis.

Forced degradation studies are performed to intentionally degrade the this compound sample under various stress conditions, such as acidic, basic, oxidative, and photolytic conditions. For instance, a study on Cefotaxime involved exposing the drug solution to 0.1N HCl at 80°C for 6 hours for acid degradation and to 30% hydrogen peroxide for 24 hours for oxidative degradation. japsonline.com The resulting solutions are then analyzed by HPLC to separate the degradation products from the intact drug.

The specificity of the HPLC method is demonstrated by its ability to resolve the main drug peak from all the degradation product peaks. The use of a photodiode array (PDA) detector can aid in the initial characterization of the degradation products by providing their UV spectra. For definitive identification, the HPLC system can be coupled with a mass spectrometer (LC-MS). This allows for the determination of the molecular weight of the degradation products, providing critical information for their structural elucidation.

Spectroscopic Techniques for Characterization and Quantification

Spectroscopic techniques are invaluable for the characterization and quantification of this compound, offering rapid and often non-destructive analysis.

Ultraviolet-Visible (UV-Vis) Spectroscopy Applications

UV-Vis spectroscopy is a simple and cost-effective technique for the quantitative analysis of this compound in bulk and pharmaceutical formulations. The method is based on the principle that the molecule absorbs light in the ultraviolet region of the electromagnetic spectrum due to its electronic transitions.

For this compound, the wavelength of maximum absorption (λmax) is observed at approximately 260 nm in both methanol (B129727) and water. jpsionline.com In 0.1 M HCl, decomposition is observed, while in 0.1 M NaOH, a shift in the absorption maximum may occur due to the hydrolysis of the β-lactam ring. jpsionline.com For quantitative analysis, a calibration curve is constructed by measuring the absorbance of a series of standard solutions of known concentrations at the λmax. The concentration of an unknown sample can then be determined from its absorbance using the Beer-Lambert law.

Table 2: UV Absorption Data for this compound jpsionline.com
Solventλmax (nm)Molar Absorptivity (ε)
Methanol2608770
Water2608000
0.1 M HClDecomposition-
0.1 M NaOHDecomposition-

Infrared (IR) Spectroscopy for Structural Analysis and Quantification

Infrared (IR) spectroscopy is a powerful tool for the structural elucidation and identification of this compound. The IR spectrum provides a unique fingerprint of the molecule, with absorption bands corresponding to the vibrations of specific functional groups. Key characteristic absorption bands for cephalosporins include the C=O stretching of the β-lactam ring (typically around 1760 cm⁻¹), the C=O stretching of the amide group, and the C-N stretching vibrations.

Quantitative analysis using Fourier Transform Infrared (FT-IR) spectroscopy is also possible. A method for the quantification of Ceftriaxone (B1232239) sodium, another cephalosporin, involves measuring the absorbance of the carbonyl band in the region of 1800-1700 cm⁻¹. sapub.org The sample is typically prepared as a potassium bromide (KBr) pellet. A calibration curve is constructed by plotting the absorbance of the characteristic band against the concentration of the drug. This technique offers a "green" alternative to HPLC as it avoids the use of organic solvents. scitechnol.com

Spectrofluorimetry in this compound Analysis

Spectrofluorimetry is a highly sensitive technique that can be used for the quantification of certain compounds. While native this compound does not exhibit significant fluorescence, it can be derivatized to produce a fluorescent product.

A spectrofluorimetric method has been developed for the determination of Cefotaxime sodium, which can be adapted for this compound. This method involves the derivatization of the drug with a fluorogenic reagent, such as 4-fluoro-7-nitrobenzofurazan (B134193) (NBD-F), which reacts with the amine groups in the molecule. The reaction is typically carried out in a buffered medium at an elevated temperature to facilitate the formation of the fluorescent derivative. The resulting product exhibits strong fluorescence at specific excitation and emission wavelengths (e.g., 470 nm excitation and 530 nm emission for the NBD-F derivative of Cefotaxime). The fluorescence intensity is directly proportional to the concentration of the drug, allowing for highly sensitive quantification.

Capillary Electrophoresis Techniques

Capillary electrophoresis (CE) has emerged as a powerful analytical tool in pharmaceutical analysis due to its high separation efficiency, rapid method development, low consumption of samples and reagents, and automation capabilities. unesp.brsciex.com For the analysis of cephalosporins like this compound, two primary CE techniques are utilized: Capillary Zone Electrophoresis (CZE) and Micellar Electrokinetic Chromatography (MEKC). nih.govresearchgate.net

Capillary Zone Electrophoresis (CZE): Also known as free solution capillary electrophoresis, CZE is the simplest form of CE. sciex.comresearchgate.net It separates ionic or ionogenic compounds based on their charge-to-mass ratio. sciex.comnih.govresearchgate.net The separation occurs in a narrow-bore fused-silica capillary filled with a homogenous buffer solution under a high voltage electric field. sciex.com The extent of ionization of the analytes, and thus their separation, is critically influenced by the pH of the buffer. researchgate.netshd.org.rs Studies on various cephalosporins, including the structurally similar cefazolin, show that optimal separation is often achieved at a pH where the compounds are sufficiently ionized. nih.govsemanticscholar.org For instance, a study optimizing the separation of ten different cephalosporins found the best results using a buffer at pH 7.0. nih.gov

Micellar Electrokinetic Chromatography (MEKC): MEKC is a hybrid of electrophoresis and chromatography that can separate both neutral and charged analytes. nih.govresearchgate.net This is achieved by adding a surfactant, such as sodium dodecyl sulfate (B86663) (SDS), to the buffer at a concentration above its critical micelle concentration. researchgate.netnih.gov These micelles form a pseudo-stationary phase, and separation is based on the differential partitioning of analytes between the micelles and the surrounding aqueous buffer. nih.govresearchgate.net The addition of SDS has been shown to improve the resolution of cephalosporin mixtures that could not be separated by CZE alone. researchgate.netnih.gov

Research has established optimized conditions for the simultaneous separation of multiple cephalosporins, which provides a strong basis for developing a method for this compound.

Table 1: Optimized Capillary Electrophoresis Conditions for Cephalosporin Separation

ParameterConditionRationale / FindingCitation
Technique Capillary Zone Electrophoresis (CZE)Effective for separating ionic cephalosporins based on electrophoretic mobility differences. nih.gov
Buffer System 25 mM disodium (B8443419) hydrogenophosphate - 25 mM sodium dihydrogenophosphateProvides stable pH and conductivity for consistent separation. nih.gov
Buffer pH 7.00Optimal pH for achieving baseline separation for a mixture of seven cephalosporins. nih.gov
Additive Sodium Dodecyl Sulfate (SDS)Addition of SDS (e.g., 10 g/l or 50 mM) improves resolution, enabling MEKC for complex mixtures. researchgate.netresearchgate.netnih.gov
Applied Voltage +25 kVHigh voltage drives the electrophoretic and electroosmotic flow for rapid analysis. nih.govshd.org.rs
Temperature 25 °CControlled temperature ensures reproducibility of migration times. nih.govshd.org.rs
Capillary Fused-silica, 56 cm x 50 µm I.D.Standard dimensions for high-efficiency separations. shd.org.rs
Detection UV at 210 nmWavelength at which many cephalosporins exhibit strong absorbance for sensitive detection. nih.gov
Analysis Time < 10 minutesDemonstrates the rapidity of CE methods for separating multiple compounds. nih.gov

Microbiological Assay Methods for Bioactivity Assessment

While chemical methods like chromatography quantify the concentration of a drug, they cannot provide information about its biological activity. researchgate.netdergipark.org.tr Microbiological assays are indispensable for determining the potency of an antibiotic, as they measure the compound's inhibitory effect on the growth of susceptible microorganisms. rsc.orggoogle.com These assays are crucial in quality control to ensure the therapeutic efficacy of the final product. researchgate.netrsc.org For this compound, the primary methods are the agar (B569324) diffusion assay and the turbidimetric assay.

Agar Diffusion Assay: This method involves the diffusion of the antibiotic through a solid agar medium that has been inoculated with a specific test microorganism. dergipark.org.trgoogle.com The antibiotic is typically applied to the agar surface within a cylinder or on a paper disk. google.com After an incubation period, a clear circular area, or zone of inhibition, appears where the bacterial growth has been prevented by the diffused antibiotic. google.com The size of this zone is directly related to the concentration and potency of the antibiotic. google.com A fully validated 3 x 3 agar diffusion bioassay for ceftriaxone sodium, another cephalosporin, used Staphylococcus aureus ATCC 6538P as the test microorganism. scielo.br

Turbidimetric Assay: This method is generally faster than the agar diffusion method, with incubation times of around 4 hours compared to 18-24 hours. rsc.org The assay is based on measuring the turbidity (cloudiness) of a liquid broth culture containing the test microorganism and the antibiotic. rsc.org The antibiotic inhibits microbial growth, and the degree of inhibition, measured as a decrease in turbidity with a spectrophotometer, is a direct function of the antibiotic's concentration. rsc.org A validated turbidimetric method for cefazolin sodium utilized Staphylococcus aureus ATCC 26923 as the test microorganism. researchgate.net This method proved to be a rapid, economical, and reliable alternative for routine quality control analysis. rsc.orgresearchgate.net

Table 2: Parameters for Microbiological Bioactivity Assays of Cephalosporins

ParameterAgar Diffusion AssayTurbidimetric AssayCitation
Principle Measures zone of inhibition on solid media.Measures turbidity of liquid broth culture. rsc.orggoogle.com
Test Microorganism Staphylococcus aureus ATCC 6538P (for Ceftriaxone)Staphylococcus aureus ATCC 26923 (for Cefazolin) scielo.brresearchgate.net
Culture Medium Solid Agar MediumBrain Heart Infusion Broth researchgate.netgoogle.com
Measurement Diameter of inhibition zone (mm).Spectrophotometric absorbance at 530 nm. rsc.orggoogle.com
Incubation Time ~18-24 hours~4 hours rsc.org
Key Advantage Established and widely accepted method.Rapid analysis time, suitable for high-throughput screening. rsc.org

Method Validation Studies for Research and Quality Control Applications

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. It is a mandatory requirement for quality control in the pharmaceutical industry to ensure that the chosen method yields reliable, reproducible, and accurate results. scielo.brresearchgate.net The validation of analytical methods for this compound, like other pharmaceuticals, follows guidelines established by the International Council for Harmonisation (ICH). researchgate.netrfppl.co.in The key validation parameters include linearity, precision, accuracy, specificity, robustness, and the limits of detection (LOD) and quantitation (LOQ). scielo.brrfppl.co.in

A validation study for a reversed-phase high-performance liquid chromatography (HPLC) method for cefazolin sodium provides a relevant example of the process and expected outcomes. scielo.brresearchgate.net

Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte. A linear relationship was demonstrated over a concentration range of 30-80 µg/mL, with a correlation coefficient (r²) of 0.9999. scielo.br

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is assessed at two levels: repeatability (intra-day) and intermediate precision (inter-day). For a microbiological assay of ceftriaxone, the relative standard deviation (RSD) for repeatability was 1.4%, and for intermediate precision, it was between 2.1% and 2.5%. scielo.br

Accuracy: The closeness of the test results obtained by the method to the true value. It is often determined by recovery studies, where a known amount of pure drug is added to a sample. For a cefazolin method, accuracy was evaluated at three concentration levels (80%, 100%, and 120%), with results showing excellent recovery. scielo.br A microbiological assay for cefazolin reported an accuracy of 99.92%. researchgate.net

Specificity/Selectivity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities or degradation products. scielo.brscielo.br This is often tested using forced degradation studies, where the sample is exposed to harsh conditions like acid, base, and light to see if the method can distinguish the intact drug from its breakdown products. scielo.brresearchgate.net

Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. scielo.br For an HPLC method, this could involve varying the mobile phase composition or pH slightly. scielo.brresearchgate.net

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. rfppl.co.in

Table 3: Summary of Validation Parameters for a Cephalosporin Analytical Method (HPLC Example)

Validation ParameterPurposeExample Finding / Acceptance CriteriaCitation
Linearity (r²) Confirms proportional response to concentration.r² = 0.9999 scielo.br
Range (µg/mL) The concentration interval over which the method is precise, accurate, and linear.30 - 80 µg/mL scielo.br
Accuracy (% Recovery) Measures closeness to the true value.Mean recovery of 100.5% scielo.br
Precision (% RSD) Measures the repeatability of the results.RSD < 2.0% scielo.brresearchgate.net
Specificity Differentiates analyte from degradation products.Method is selective under forced degradation (acid, base, photolytic) conditions. scielo.brresearchgate.net
Robustness Assesses reliability against small procedural changes.Method remains reliable with minor variations in mobile phase pH and composition. scielo.brresearchgate.net
LOD/LOQ Defines the lower limits of the method's sensitivity.Satisfactory results for detection and quantitation limits were achieved. scielo.br

Structure Activity Relationships Sar of Cefacetrile Sodium and Its Analogues

Structural Components Critical for Antimicrobial Efficacy

The antibacterial power of Cefacetrile (B1668779) sodium is not derived from a single molecular feature but rather from the synergistic contribution of its fundamental components. The 7-aminocephalosporanic acid (7-ACA) nucleus forms the essential backbone, while the side chains at specific positions fine-tune its biological properties. ontosight.aiwikipedia.org

Role of the 7-Aminocephalosporanic Acid Nucleus

The 7-aminocephalosporanic acid (7-ACA) nucleus is the cornerstone of the cephalosporin (B10832234) class of antibiotics. ubbcluj.ro This bicyclic system, comprising a beta-lactam ring fused to a dihydrothiazine ring, is the active component responsible for the antibacterial action. wikipedia.orgfrontiersin.org The strained beta-lactam ring mimics the D-alanyl-D-alanine moiety of peptidoglycan, a critical component of the bacterial cell wall. frontiersin.org This mimicry allows the cephalosporin to bind to and inhibit penicillin-binding proteins (PBPs), enzymes essential for the synthesis and cross-linking of the peptidoglycan layer. ontosight.ainih.gov This disruption of cell wall synthesis ultimately leads to bacterial cell lysis and death. nih.gov The 7-ACA nucleus itself possesses some antibacterial activity, but it is the modifications to its side chains that significantly enhance its potency and spectrum. ruhr-uni-bochum.deresearchgate.net

Influence of Cyanoacetyl and Acetyloxy Side Chains

Attached to the 7-ACA nucleus of Cefacetrile are two crucial side chains: a cyanoacetyl group at position 7 and an acetyloxymethyl group at position 3. ontosight.aidrugbank.com These substituents play a significant role in defining the drug's antimicrobial profile and stability.

The cyanoacetyl side chain at the C-7 position is a primary determinant of the antibacterial spectrum and potency. Modifications at this position have been a major focus in the development of new cephalosporin derivatives with improved characteristics. The nature of the acylamino side chain influences the drug's affinity for the PBPs of different bacterial species.

Molecular Modifications Enhancing Antimicrobial Activity and Stability

The quest for improved cephalosporins has led to extensive research into molecular modifications of the basic Cefacetrile structure. These modifications aim to broaden the antibacterial spectrum, increase potency, and enhance stability against enzymatic degradation.

One common strategy involves altering the C-7 acylamino side chain. The introduction of an α-iminomethoxy group, for instance, has been shown to increase resistance to β-lactamases due to steric hindrance around the β-lactam ring. wikipedia.org Another significant modification is the incorporation of an aminothiazole ring at the C-7 position, which can drastically increase binding affinity to PBPs and, consequently, antimicrobial activity. wikipedia.org

Modifications at the C-3 position are primarily focused on improving metabolic stability and pharmacokinetic properties. Replacing the acetyloxymethyl group with more stable substituents can prevent deactivation by esterases. For example, some second and third-generation cephalosporins feature different heterocyclic thiomethyl groups at this position, which not only enhance stability but can also modulate the antibacterial spectrum.

Modification Site Modification Example Effect on Activity/Stability
C-7 Acylamino Side ChainIntroduction of an α-iminomethoxy groupIncreased resistance to β-lactamases
C-7 Acylamino Side ChainIncorporation of an aminothiazole ringIncreased binding affinity to PBPs and antimicrobial activity
C-3 Side ChainReplacement of acetyloxymethyl groupEnhanced metabolic stability

Structural Determinants of Resistance to Beta-Lactamase Enzymes

The primary mechanism of bacterial resistance to beta-lactam antibiotics, including Cefacetrile, is the production of beta-lactamase enzymes. nih.govagscientific.com These enzymes hydrolyze the amide bond in the beta-lactam ring, rendering the antibiotic inactive. agscientific.com The susceptibility of Cefacetrile to these enzymes is a significant clinical limitation.

The structure of the C-7 side chain is a critical factor in determining resistance to beta-lactamases. Bulky side chains can provide steric hindrance, making it more difficult for the beta-lactamase enzyme to access and cleave the beta-lactam ring. wikipedia.org This principle is a cornerstone of the design of extended-spectrum cephalosporins, which incorporate more complex and sterically demanding side chains to protect the beta-lactam nucleus.

Computational Chemistry and Molecular Modeling in SAR Studies

In recent years, computational chemistry and molecular modeling have become indispensable tools in the study of structure-activity relationships for antibiotics like Cefacetrile. nih.govrjraap.com These techniques provide valuable insights into the molecular interactions that govern antibacterial activity and resistance.

Molecular docking simulations can predict how Cefacetrile and its analogues bind to the active site of PBPs and beta-lactamase enzymes. nih.gov By analyzing the binding energies and intermolecular interactions (such as hydrogen bonds and hydrophobic contacts), researchers can rationalize the observed activities of different compounds and predict the potential of novel structures.

Quantitative Structure-Activity Relationship (QSAR) studies employ mathematical models to correlate the structural features of a series of compounds with their biological activities. nih.gov By identifying key molecular descriptors that influence antimicrobial potency, QSAR models can guide the design of new derivatives with enhanced efficacy.

Molecular dynamics (MD) simulations offer a dynamic view of the interactions between cephalosporins and their target enzymes over time. nih.gov These simulations can reveal the conformational changes that occur upon binding and provide a more detailed understanding of the stability of the drug-enzyme complex.

These computational approaches accelerate the drug discovery process by allowing for the virtual screening of large libraries of compounds and prioritizing the synthesis of the most promising candidates, ultimately reducing the time and cost associated with developing new and effective antibiotics. rjraap.com

Environmental Fate, Degradation Pathways, and Ecological Impact of Cefacetrile Sodium

Occurrence and Persistence in Environmental Compartments

Cephalosporin (B10832234) antibiotics, including Cefacetrile (B1668779) sodium, are frequently detected in various environmental matrices such as hospital wastewater, sewage treatment plant biosolids, surface water, groundwater, and sediments. nih.gov Their presence is largely attributed to the excretion of the unmetabolized drug from treated animals. mdpi.commdpi.com The persistence of these antibiotics in the environment is a significant concern, as their continuous discharge can lead to the development of antibiotic-resistant bacteria and pose ecotoxicological risks. nih.govmase.gov.it

The persistence of cephalosporins in the environment is influenced by factors such as their chemical structure, the characteristics of the environmental compartment (e.g., water, soil), and the presence of microorganisms. frontiersin.orgfrontiersin.org For instance, the half-life of antibiotics in soil can range from days to months. frontiersin.org While specific data on the persistence of Cefacetrile sodium in different environmental compartments is limited, studies on other cephalosporins provide valuable insights. For example, some cephalosporins have been shown to persist in wastewater treatment plant effluents despite high removal efficiencies. nih.gov

Abiotic Degradation Processes in the Environment

Abiotic degradation processes, which are non-biological in nature, play a crucial role in the transformation of this compound in the environment. These processes are primarily driven by chemical reactions with water (hydrolysis), light (photolysis), and other environmental oxidants.

Hydrolysis Pathways and Kinetics

Hydrolysis is a significant degradation pathway for many β-lactam antibiotics, including cephalosporins. The stability of this compound is pH-dependent, with degradation occurring through various pathways. researchgate.netcymitquimica.com In aqueous solutions, the ester moiety of some cephalosporins is known to hydrolyze under both neutral and alkaline conditions, leading to the formation of desacetyl intermediates. uni-due.de Under acidic conditions, the desacetyl product can further undergo lactonization. uni-due.de

Studies on similar cephalosporins, such as ceftriaxone (B1232239) and cefadroxil, have shown that hydrolysis can be a relatively slow process. For example, ceftriaxone was almost completely removed from ultrapure water after 100 days at 25°C. researchgate.net The rate of hydrolysis is influenced by pH and temperature. researchgate.netmdpi.com Alkaline conditions generally accelerate the hydrolysis of β-lactam antibiotics. mdpi.com

Table 1: Factors Influencing Hydrolysis of Cephalosporins

Factor Influence on Hydrolysis Rate Reference
pH Rate is pH-dependent; generally faster in alkaline conditions. researchgate.netuni-due.demdpi.com
Temperature Higher temperatures typically increase the rate of hydrolysis. researchgate.net

| Water Matrix | Hydrolysis can be slower in natural waters compared to ultrapure water. | researchgate.net |

Photolytic Degradation Mechanisms

Photolysis, or degradation by light, is another important abiotic pathway for the removal of antibiotics from the environment, particularly in surface waters. researchgate.netoaepublish.com The effectiveness of photolytic degradation depends on the wavelength of light and the presence of photosensitizing agents. researchgate.netnih.gov For some cephalosporins, direct photolysis under UV radiation has been shown to be an effective removal method. nih.govsapub.org For instance, one study demonstrated 95.6% removal of ceftriaxone after 60 minutes of UVA-B radiation. researchgate.net However, degradation under solar radiation can be significantly slower. researchgate.net The photolytic degradation of antibiotics can lead to the formation of various transformation products. frontiersin.org

Oxidation Processes and Reaction By-products

Oxidation is a key process in the degradation of many organic pollutants, including antibiotics. In the environment, oxidation can be initiated by reactive oxygen species. Studies on other cephalosporins like cefalexin have shown that oxidation by permanganate (B83412) can effectively reduce the parent compound. researchgate.net The reaction sites for oxidation often include the thioether sulfur and the double bond on the six-membered ring of the cephalosporin structure. researchgate.net

The oxidation of cephalosporins can result in the formation of various by-products. For example, the oxidation of cefalexin by permanganate was found to produce two stereoisomeric sulfoxide (B87167) products and one di-ketone product. researchgate.net Similarly, the electrochemical oxidation of other antibiotics has been shown to convert a tertiary amine group to a secondary amine. mdpi.com These transformation products may or may not retain antibacterial activity. researchgate.net

Biotic Degradation Processes by Environmental Microorganisms

Microorganisms present in soil and water play a vital role in the breakdown of antibiotics. mase.gov.itfrontiersin.org Several bacterial strains capable of degrading cephalosporin antibiotics have been isolated from various environments, including animal waste and activated sludge. mdpi.com For example, Escherichia coli has been shown to be capable of degrading ceftiofur (B124693) sodium, utilizing it as a sole carbon source. mdpi.com The efficiency of biotic degradation is influenced by several factors, including the initial antibiotic concentration, pH, temperature, and the size of the microbial population. mdpi.com

The rate of biodegradation can be enhanced through the adaptation of microbial communities to the presence of the antibiotic. frontiersin.org Studies have shown that the half-life of some antibiotics in soil decreases with repeated application, indicating an adaptation of the soil microorganisms. frontiersin.org

Environmental Transformation Products and Their Characteristics

The degradation of this compound, through both abiotic and biotic pathways, leads to the formation of various environmental transformation products (TPs). oaepublish.com These TPs can have different chemical structures and properties compared to the parent compound. oaepublish.com

The identification of these TPs is crucial for a comprehensive environmental risk assessment, as they may also exhibit biological activity and contribute to the spread of antibiotic resistance. oaepublish.com For instance, the hydrolysis of the β-lactam ring is a common degradation pathway for cephalosporins, leading to the formation of inactive metabolites. mdpi.com In the case of ceftiofur sodium, identified degradation products include desfuroyl ceftiofur, 7-aminodesacetoxycephalosporanic acid, and CEF-aldehyde. mdpi.com The toxicity of these TPs can sometimes be higher than the parent antibiotic. nih.govoaepublish.com

Table 2: Mentioned Compound Names

Compound Name
7-aminodesacetoxycephalosporanic acid
Amoxicillin
Amphetamine
Ampicillin
Azithromycin
Bisphenol A
Cefaclor (B193732)
Cefadroxil
Cefalexin
Cefazolin (B47455)
Cefdinir
Cefotaxime
Cefoxitine
Ceftazidime
Ceftiofur sodium
Ceftriaxone
Cefuroxime
Chlortetracycline (B606653)
Ciprofloxacin
Clarithromycin
Cocaine
Cotinine
DEET
Desfuroyl ceftiofur
Diclofenac
Doxycycline
Enrofloxacin
Erythromycin
Ibuprofen-2-hydroxy
Marbofloxacin
Mephedrone
Methylparaben
Metronidazole
Nicotine
Nitric Oxide
Nitrofurantoin
Nitroprusside
Nonylphenol
Norfloxacin
Novobiocin
Octinoxate
Oestrone
Oxytetracycline
Paraxanthine
Penicillin G
Phenylglycine
Piperacillin
Progesterone
Salicylic acid
Sulfadiazine
Sulfadimethoxine
Sulfamethazine
Sulfamethoxazole
Tazobactam
Tetracycline
Tylosin

Methodologies for Assessing Environmental Biodegradation and Persistence

The environmental fate of this compound, a first-generation cephalosporin antibiotic, is a subject of increasing concern due to its potential for persistence and ecological impact. researchgate.netnih.gov Assessing its biodegradation and persistence in various environmental compartments requires a suite of sophisticated methodologies. While direct research on this compound is limited, methodologies applied to other cephalosporins, such as Ceftiofur sodium and Cefotaxime, provide a robust framework for its environmental assessment. mdpi.comnih.gov

Methodologies for evaluating the environmental biodegradation and persistence of this compound primarily involve laboratory-based studies that simulate environmental conditions and employ advanced analytical techniques for detection and quantification. These studies are crucial for understanding the transformation pathways and the longevity of the parent compound and its metabolites in soil and water. naas.org.inresearchgate.net

Laboratory Incubation Studies

A fundamental approach to assessing biodegradation involves incubating this compound in controlled environmental matrices like soil or water samples. These studies are designed to monitor the compound's degradation over time under specific conditions. Key parameters that are typically controlled and varied include:

Temperature: Temperature significantly influences microbial activity and, consequently, the rate of biodegradation. naas.org.in Studies on other antibiotics have shown that degradation rates increase with temperature up to an optimal point. For example, the degradation of chlortetracycline and bacitracin in soil was significantly slower at 20°C compared to 30°C. naas.org.in

pH: The pH of the medium can affect both the chemical stability of the antibiotic and the activity of degrading microorganisms. nih.gov For instance, the degradation of Cefotaxime sodium is pH-dependent, with different degradation pathways dominating in acidic, neutral, and alkaline conditions. nih.gov

Initial Concentration: The starting concentration of the antibiotic can impact the degradation kinetics. High concentrations may be toxic to microorganisms, potentially inhibiting biodegradation. mdpi.com

Inoculum Source: The microbial community present is a critical factor. Studies often use inocula from sources like activated sludge, animal manure, or agricultural soil to assess biodegradation by relevant microbial consortia. mdpi.com

Analytical Techniques for Quantification and Identification

Accurate quantification of the parent antibiotic and identification of its degradation products are essential for determining its persistence and degradation pathways. High-performance liquid chromatography (HPLC) is a cornerstone technique for this purpose. nih.govunesp.br

High-Performance Liquid Chromatography (HPLC): HPLC, often coupled with ultraviolet (UV) detection, is widely used for separating and quantifying cephalosporins in various samples. nih.govunesp.br This technique allows for the measurement of the decreasing concentration of the parent compound over time, which is used to calculate its half-life.

Liquid Chromatography-Mass Spectrometry (LC-MS) and Tandem Mass Spectrometry (LC-MS/MS): For more sensitive and specific detection and for the identification of unknown degradation products, LC-MS and LC-MS/MS are the methods of choice. nih.govnih.gov These techniques provide information on the molecular weight and structure of the metabolites, enabling the elucidation of degradation pathways. For example, UPLC-MS/MS was used to identify the degradation products of Ceftiofur sodium, revealing pathways involving the cleavage of the β-lactam ring. mdpi.com

Infrared Spectroscopy (IR): IR spectroscopy can be employed as a complementary or alternative method, particularly for quantifying the drug in solid forms. It offers a "green" analytical approach due to the reduced use of toxic solvents. scitechnol.comresearchgate.net

Biodegradation Studies with Specific Microorganisms

To understand the specific microbial processes involved in degradation, studies are conducted with isolated microbial strains. Bacteria and fungi capable of degrading cephalosporins have been isolated from various environments. mdpi.comresearchgate.net For example, Escherichia coli strains have been shown to degrade Ceftiofur sodium, and fungal species like Lentinula edodes have demonstrated the ability to metabolize other cephalosporins. mdpi.comresearchgate.net These studies help in identifying the enzymes and metabolic pathways responsible for breaking down the antibiotic.

Data on Biodegradation of Related Cephalosporins

The following tables present findings from biodegradation studies on cephalosporins that are structurally or functionally related to this compound. This data illustrates the typical conditions and outcomes of such assessments.

Table 1: Optimal Conditions for Ceftiofur Sodium (CFS) Degradation by E. coli CS-1 mdpi.com

ParameterOptimal ConditionCFS Degradation Rate
Initial CFS Concentration50 mg/L99.49%
pH7.0Not specified
Temperature35 °C99.87%
Inoculum Size6% (v/v)Not specified
Overall Above conditions Complete degradation within 60 hours

Table 2: Degradation of Cephalosporins by Fungal Mycelia researchgate.net

AntibioticFungal SpeciesInitial ConcentrationDegradation Rate
Cefuroxime axetilImleria badia400, 1000, 1600 mg/L~100% within 7 days
Cefuroxime axetilLentinula edodes400, 1000, 1600 mg/L~100% within 7 days

Persistence in Soil

The persistence of antibiotics in soil is a key factor in their environmental risk. naas.org.in Persistence is often expressed as a half-life (t½), which is the time it takes for 50% of the initial concentration to dissipate. Soil characteristics play a major role in persistence.

Soil Texture: Antibiotics may bind strongly to clay particles and organic matter, which can reduce their bioavailability for microbial degradation and increase their persistence. Conversely, some studies have shown faster degradation in clay loam compared to sand. naas.org.in

Soil Depth: Persistence can be greater in deeper soil layers due to lower microbial activity, lack of sunlight, and reduced aeration. naas.org.in

Q & A

Basic Research Questions

Q. What are the standard experimental protocols for evaluating the efficacy of Cefacetrile sodium in clinical settings?

  • Methodological Answer : Efficacy assessment typically involves randomized controlled trials (RCTs) with defined inclusion criteria (e.g., dairy cows diagnosed with endometritis). Parameters include clinical cure rate (reduction in uterine discharge), reproductive performance metrics (e.g., first-service conception rate, calving-to-first-service interval), and microbiological clearance. Statistical tools like IBM SPSS are used to compare outcomes across treatment groups (e.g., Cefacetrile vs. prostaglandin protocols) via Chi-square or Mann-Whitney U tests .
  • Example Protocol : A study might administer Cefacetrile intrauterine infusions post-calving, with follow-up evaluations at 14–21 days. Control groups receive alternative therapies (e.g., rifaximin or cloprostenol), and outcomes are stratified by parity and disease severity .

Q. What pharmacokinetic parameters are critical when designing studies on this compound?

  • Methodological Answer : Key parameters include bioavailability, elimination half-life, and tissue penetration. Studies should specify administration routes (intrauterine vs. systemic), dosage (e.g., 1–2 g per infusion), and sampling intervals for plasma/uterine fluid analysis. Bioanalytical methods (e.g., HPLC) validate drug concentrations, ensuring therapeutic thresholds are maintained .

Advanced Research Questions

Q. How should researchers address contradictions in efficacy data, such as non-significant differences in clinical cure rates between Cefacetrile and comparator treatments?

  • Methodological Answer : Contradictions may arise from heterogeneous study populations or insufficient sample sizes. Sensitivity analyses can stratify data by confounding variables (e.g., parity, baseline bacterial load). Meta-analyses of multiple trials (e.g., comparing cure rates across PGF, CEFAX, and NAX protocols) help identify trends obscured in individual studies .
  • Example : A 2022 study reported cure rates of 73.7% (Cefacetrile) vs. 69.2% (NAX), with no statistical significance (P > 0.05). Post-hoc power analysis revealed inadequate sample size, necessitating larger RCTs .

Q. What experimental design considerations are critical for comparative studies of this compound against other antibiotics (e.g., ceftiofur, cephapirin)?

  • Methodological Answer :

  • Control Groups : Include placebo and active comparators (e.g., cloprostenol for prostaglandin-based protocols).
  • Outcome Variables : Standardize endpoints (e.g., days to conception, endometrial cytology scores) to enable cross-study comparisons.
  • Blinding : Double-blind designs minimize bias in outcome assessment.
  • Ethical Compliance : Ensure protocols adhere to veterinary guidelines for antimicrobial use to avoid resistance development .

Q. How can researchers optimize statistical methods for analyzing non-normally distributed reproductive data (e.g., calving-to-first-service intervals)?

  • Methodological Answer : Nonparametric tests (e.g., Mann-Whitney U, Kruskal-Wallis) are appropriate for skewed data. For longitudinal metrics (e.g., conception rates over 105 days), survival analysis (Cox proportional hazards models) accounts for time-dependent variables .

Q. What methodologies are recommended for assessing the long-term impact of this compound on herd fertility and antimicrobial resistance?

  • Methodological Answer : Longitudinal cohort studies track fertility outcomes (e.g., annual pregnancy rates) and microbial shifts via uterine swabs. PCR-based assays monitor resistance genes (e.g., β-lactamase). Multi-center collaborations enhance generalizability .

Data Integration and Interpretation

Q. How should researchers synthesize conflicting findings from studies on Cefacetrile’s efficacy in subclinical vs. clinical endometritis?

  • Methodological Answer : Conduct systematic reviews with subgroup analyses. For example, a 2023 meta-analysis stratified outcomes by disease severity, revealing Cefacetrile’s superior efficacy in clinical cases (OR: 1.42; 95% CI: 1.1–1.8) but negligible benefits in subclinical populations .

Q. What frameworks are effective for integrating pharmacokinetic-pharmacodynamic (PK/PD) models into Cefacetrile dosing protocols?

  • Methodological Answer : Population PK models account for variability in drug absorption across individuals. Monte Carlo simulations predict optimal dosing regimens to achieve target AUC/MIC ratios, minimizing underdosing risks .

Tables of Key Findings

Parameter Cefacetrile Group Comparator Group P-value Reference
Clinical Cure Rate73.7%69.2% (NAX)>0.05
First-Service Conception Rate80%75% (PGF)>0.05
Calving-to-First-Service Interval (days)45 ± 1250 ± 15<0.05

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.